![molecular formula C25H31N3O6 B146309 Omrcppi CAS No. 131247-49-9](/img/structure/B146309.png)
Omrcppi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omrcppi is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a unique method that allows for its purification and isolation, making it a valuable tool for researchers. In
Wirkmechanismus
The mechanism of action of Omrcppi is not fully understood, but it is believed to interact with specific proteins and modulate their activity. Omrcppi has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. By binding to these proteins, Omrcppi can alter their activity and affect downstream signaling pathways. This modulation of protein activity can have a wide range of effects on cellular function and physiology.
Biochemical and Physiological Effects
Omrcppi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Omrcppi can inhibit the activity of certain enzymes, modulate the activity of transcription factors, and alter the expression of specific genes. In vivo studies have shown that Omrcppi can affect various physiological processes, such as inflammation, angiogenesis, and wound healing. These effects make Omrcppi a promising tool for the development of new therapies for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Omrcppi in lab experiments is its high purity and specificity. Omrcppi can be easily synthesized and purified, allowing for precise and reproducible experiments. Additionally, Omrcppi can be easily modified to alter its properties and tailor it for specific applications. However, there are also limitations to using Omrcppi in lab experiments. One limitation is its cost, as the synthesis and purification process can be expensive. Additionally, Omrcppi may not be suitable for all applications, as its effects can be highly specific and dependent on the target protein.
Zukünftige Richtungen
There are many potential future directions for the use of Omrcppi in scientific research. One direction is the development of new drugs based on the properties of Omrcppi. By studying the interactions between Omrcppi and specific proteins, researchers can identify potential drug targets and develop new therapies for various diseases. Another direction is the use of Omrcppi in the study of protein-protein interactions. By developing new tools and techniques for studying these interactions, researchers can gain a better understanding of the molecular mechanisms underlying various biological processes. Finally, the development of new diagnostic tools based on Omrcppi could lead to more accurate and efficient diagnosis of various diseases.
Synthesemethoden
Omrcppi is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the production of high purity peptides, as the final product can be easily purified through chromatography techniques. Omrcppi is synthesized using a modified SPPS method, which involves the use of a resin-bound amino acid and a thiol-protecting group. This modification allows for the efficient purification and isolation of the peptide.
Wissenschaftliche Forschungsanwendungen
Omrcppi has a wide range of applications in scientific research. One of the most promising applications is in the field of drug discovery, where it can be used to identify potential drug targets and develop new drugs. Omrcppi can also be used in the study of protein-protein interactions, which are critical for many biological processes. Additionally, Omrcppi can be used to study the structure and function of proteins, as well as to develop new diagnostic tools for various diseases.
Eigenschaften
CAS-Nummer |
131247-49-9 |
---|---|
Produktname |
Omrcppi |
Molekularformel |
C25H31N3O6 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione |
InChI |
InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31) |
InChI-Schlüssel |
VQGVPBCPTREJOA-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
Synonyme |
5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione OMRCPPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.